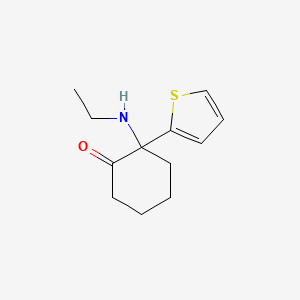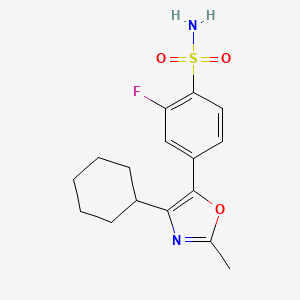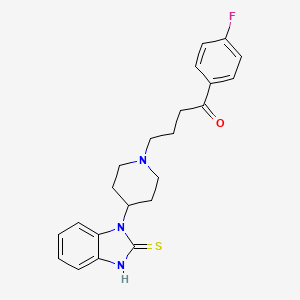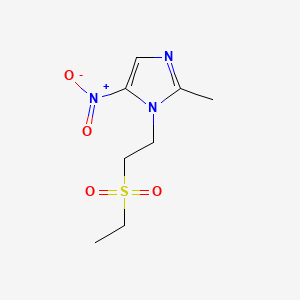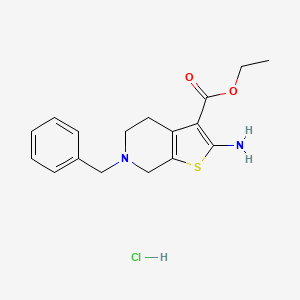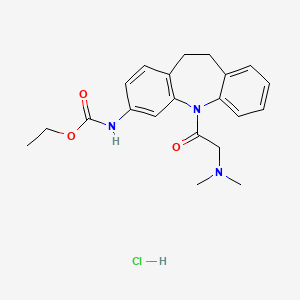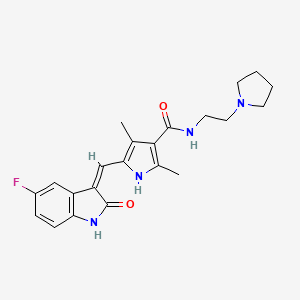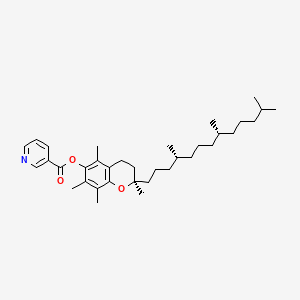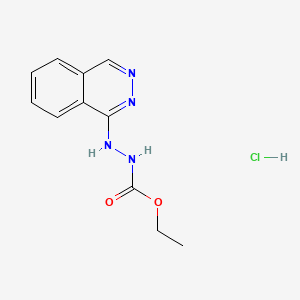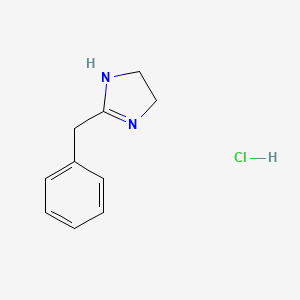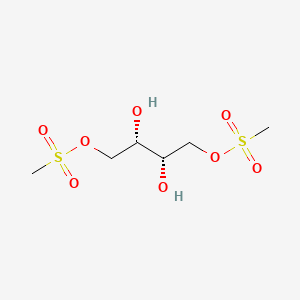
Treosulfan
Descripción general
Descripción
Treosulfan es un agente alquilante bifuncional que se utiliza principalmente en el tratamiento de acondicionamiento antes del trasplante de células madre hematopoyéticas alogénicas. Es conocido por su capacidad de eliminar la médula ósea y dejar espacio para que las células trasplantadas produzcan células sanguíneas sanas. This compound se convierte en compuestos de epóxido activos en el cuerpo, que matan las células que se dividen rápidamente al unirse a su ADN .
Aplicaciones Científicas De Investigación
Treosulfan tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las reacciones de alquilación.
Biología: Se investiga por sus efectos sobre las células que se dividen rápidamente y su potencial como agente inmunosupresor.
Medicina: Se utiliza principalmente en tratamientos de acondicionamiento antes del trasplante de células madre. .
Industria: Se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en el desarrollo de medicamentos.
Mecanismo De Acción
Treosulfan es un profármaco que se convierte en compuestos de epóxido activos en el cuerpo. Estos compuestos ejercen sus efectos alquilando el ADN y otras moléculas biológicas, lo que lleva a la muerte celular. Los efectos inmunosupresores se atribuyen a su toxicidad contra las células progenitoras hematopoyéticas, las células T y las células NK . Los objetivos moleculares incluyen las cadenas de ADN, que se dañan, lo que inhibe la replicación del ADN y causa la muerte de las células cancerosas .
Safety and Hazards
Treosulphan may cause cancer and may cause damage to organs . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Treosulphan is currently being tested in clinical trials as an alternative to busulfan in conditioning prior to hematopoietic stem cell transplantation (HSCT) . Medexus Pharmaceuticals has resubmitted its New Drug Application for Treosulphan with the U.S. Food and Drug Administration (FDA). The FDA decision is still expected within six months of resubmission .
Análisis Bioquímico
Biochemical Properties
Treosulfan undergoes a highly pH- and temperature-dependent nonenzymatic conversion to the monoepoxide { (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate [S,S-EBDM]} and diepoxide { (2S,3S)-1,2:3,4-diepoxybutane [S,S-DEB]} . These active metabolites of this compound are responsible for its cytotoxic properties .
Cellular Effects
In the body, this compound is converted into other compounds called epoxides which kill cells, especially cells that develop rapidly such as bone marrow cells, by attaching to their DNA while they are dividing . It is used as a ‘conditioning’ treatment to clear the bone marrow and make room for the transplanted bone marrow cells, which can then produce healthy blood cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its active metabolites, which are formed in a pH and temperature-dependent reaction . These metabolites kill cells by attaching to their DNA while they are dividing .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in several studies. For instance, a study found that this compound has advantages in terms of dose of administration, lower incidence of sinusoidal obstruction syndrome, and lower neurotoxicity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A population pharmacokinetic model has been developed that allows the prediction of this compound and its active metabolites’ concentrations in rat plasma and brain .
Metabolic Pathways
This compound is converted spontaneously (non-enzymatically) into its active compounds . This conversion is a highly pH- and temperature-sensitive nonenzymatic process .
Transport and Distribution
This compound and its active metabolites are rapidly distributed in the body . Both this compound and its active metabolites poorly penetrate the blood–brain barrier .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Treosulfan puede sintetizarse utilizando borohidruro de sodio y yodo como agentes reductores. Este método se considera menos peligroso y más conveniente en comparación con los reactivos tradicionales . El proceso implica la reducción de compuestos intermedios para obtener this compound en alto rendimiento y pureza.
Métodos de Producción Industrial
En entornos industriales, el this compound se produce como polvo para solución para infusión. El polvo se reconstituye para crear una solución que contiene 50 mg de this compound por mL . El proceso de producción se controla cuidadosamente para garantizar la pureza y la eficacia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Treosulfan experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión a compuestos de epóxido activos.
Reducción: Implica agentes reductores como el borohidruro de sodio.
Sustitución: Alquilación del ADN y otras moléculas biológicas.
Reactivos y Condiciones Comunes
- Conversión dependiente del pH a epóxidos.
Reducción: Borohidruro de sodio y yodo.
Sustitución: Las reacciones de alquilación ocurren espontáneamente en el cuerpo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones son compuestos de epóxido activos, como (2S,3S)-1,2-epoxi-butano-3,4-diol-4-metanosulfonato y L-diepoxi-butano .
Comparación Con Compuestos Similares
Compuestos Similares
Busulfán: Otro agente alquilante utilizado en tratamientos de acondicionamiento antes del trasplante de células madre.
Melfalán: Un agente alquilante utilizado en quimioterapia.
Singularidad de Treosulfan
This compound es único debido a su conversión dependiente del pH a compuestos de epóxido activos, lo que permite la muerte celular dirigida. Se considera menos tóxico y más efectivo en ciertos regímenes de acondicionamiento en comparación con el busulfán .
La capacidad de this compound para eliminar la médula ósea y sus amplios efectos antineoplásicos lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.
Propiedades
IUPAC Name |
(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPOZVAOBBQLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13308-13-9, 21106-06-9, 299-75-2, 1947-62-2 | |
| Record name | Erythritol, 1,4-dimethanesulfonate, (meso)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threitol, 1,4-dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threitol,4-dimethanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Treosulfan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis mesyl ester of D-threitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Treosulfan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042046 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Treosulphan?
A1: Treosulphan is a prodrug that is converted to its active metabolites under low pH conditions. These active metabolites, epoxy derivatives, act as DNA alkylators. [, ] This alkylation process disrupts DNA replication and ultimately leads to cell death. [, ]
Q2: What are the downstream effects of Treosulphan's interaction with DNA?
A2: The alkylating activity of Treosulphan's metabolites primarily targets rapidly dividing cells, leading to cell cycle arrest and apoptosis. [, , ] This makes it effective in treating hematologic malignancies and preparing patients for hematopoietic stem cell transplantation (HSCT). [, , ]
Q3: What is the molecular formula and weight of Treosulphan?
A3: Treosulphan (l-threitol-1,4-bis-methanesulfonate) has the molecular formula C6H14O8S2 and a molecular weight of 278.32 g/mol. [, ]
Q4: Is there any spectroscopic data available for Treosulphan?
A4: While the provided research papers don't delve into detailed spectroscopic characterization, they mention techniques like PCR for monitoring Treosulphan's effect on specific gene fusions in clinical settings. [] Further research exploring its spectroscopic properties would be valuable.
Q5: How stable are Treosulphan solutions used in in vitro assays?
A5: Treosulphan exhibits limited stability in phosphate-buffered saline (PBS) at pH 7, with a 5% degradation (t0.95) occurring within 1 hour at room temperature. [] Refrigeration and lowering the pH to 4-5 can increase its stability tenfold. []
Q6: What are the main clinical applications of Treosulphan?
A6: Treosulphan is primarily used as part of conditioning regimens for allogeneic HSCT in patients with hematological malignancies like acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and myelodysplastic syndrome (MDS). [, , , , ] It is also used in treating non-malignant disorders like thalassemia major. [, , , ]
Q7: How does Treosulphan compare to Busulfan in conditioning regimens?
A7: Studies show that Treosulphan demonstrates comparable or even superior efficacy to Busulfan in myeloablation, immunosuppression, and anti-leukemic activity. [, ] Importantly, Treosulphan appears to have a more favorable toxicity profile, with lower incidences of seizures, severe mucositis, and hepatic veno-occlusive disease (VOD). [, , , , ]
Q8: What is the evidence for Treosulphan's efficacy in treating high-risk infant ALL?
A8: A study investigating Treosulphan-based conditioning in infants with high-risk ALL reported a low relapse rate and promising long-term event-free survival. [] This suggests that Treosulphan provides sufficient cytotoxic effects for this challenging patient population. [, ]
Q9: What are the potential toxicities associated with Treosulphan?
A9: While generally well-tolerated, Treosulphan can cause myelosuppression, increasing the risk of infections. [, , ] Other potential adverse effects include mucositis, hepatic toxicity, and endocrine dysfunction, though these appear less frequent compared to Busulfan. [, , ]
Q10: What are the future research directions for Treosulphan?
A11: Further research is needed to optimize dosing strategies, particularly in specific patient populations. [, ] Additionally, investigating combination therapies with novel agents like venetoclax and azacitidine holds promise for improving outcomes in relapsed/refractory cases. []
Q11: What resources are available for researchers studying Treosulphan?
A12: Resources include clinical trial databases like ClinicalTrials.gov, research publications indexed in databases like PubMed, and collaborations with institutions at the forefront of HSCT and hematological malignancy research. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


